molecular formula C29H36F2N6O5 B13392866 (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide

(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide

Cat. No.: B13392866
M. Wt: 586.6 g/mol
InChI Key: QTIJFSYOOZNQMO-UHFFFAOYSA-N
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Description

(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a quinoline core, a piperazine ring, and a pyrrolidine moiety, making it a versatile molecule for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the piperazine moiety.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed on the quinoline core to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its versatility makes it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperazine and pyrrolidine moieties can interact with protein targets, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(4-Piperazinyl)propoxy]quinoline-4-carboxamide
  • N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide

Uniqueness

(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide is unique due to the presence of the Boc-protected piperazine ring and the difluoropyrrolidine moiety. These structural features enhance its stability, solubility, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C29H36F2N6O5

Molecular Weight

586.6 g/mol

IUPAC Name

tert-butyl 4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C29H36F2N6O5/c1-28(2,3)42-27(40)36-12-10-35(11-13-36)9-4-14-41-21-5-6-24-23(15-21)22(7-8-33-24)26(39)34-18-25(38)37-19-29(30,31)16-20(37)17-32/h5-8,15,20H,4,9-14,16,18-19H2,1-3H3,(H,34,39)

InChI Key

QTIJFSYOOZNQMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F

Origin of Product

United States

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